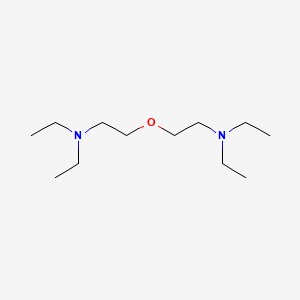

![molecular formula C10H12N2O2 B1595725 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole CAS No. 51437-32-2](/img/structure/B1595725.png)

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

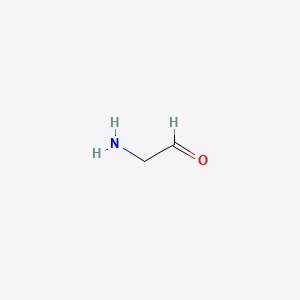

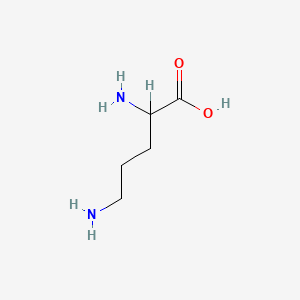

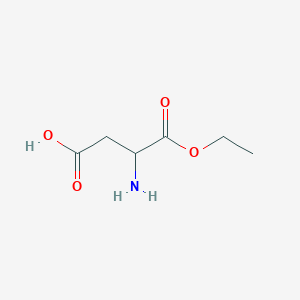

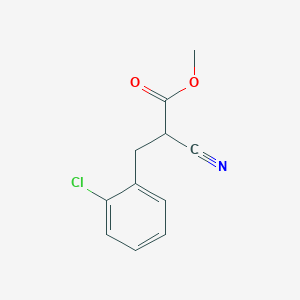

“5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C10H12N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of imidazole-based compounds, such as “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole”, often involves the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole-based compounds, such as “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole”, play an important role in chemical sciences, biological sciences, and materials science, and are used as a catalyst in compound synthesis and the process of developing new drugs .Aplicaciones Científicas De Investigación

Medicine

Benzimidazole derivatives, including 5,6-dimethoxy-2-methylbenzimidazole, have been extensively studied for their pharmacological properties. They are known to inhibit various enzymes, leading to therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine applications . These compounds have shown promise in cardiovascular disease, neurology, endocrinology, ophthalmology, and more due to their increased stability, bioavailability, and significant biological activity .

Agriculture

In the agricultural sector, benzimidazole derivatives are utilized for their fungicidal properties. They help in controlling fungal diseases in crops both before and after harvest. Studies have shown that these compounds can be effective in protecting food-producing animals from infections and preventing fungal diseases in plants .

Materials Science

Benzimidazole compounds, including 5,6-dimethoxy-2-methylbenzimidazole, have been mentioned as corrosion inhibitors for metals and alloys. They are particularly effective in aggressive, corrosive acidic media, making them valuable in extending the life of industrial materials .

Environmental Science

The role of benzimidazole derivatives in environmental science is linked to their use as corrosion inhibitors. By protecting metals from environmental attack, these compounds contribute to reducing material degradation and contamination, which is crucial for maintaining environmental integrity .

Analytical Chemistry

In analytical chemistry, benzimidazole derivatives are used in the development of analytical methods for the detection and quantification of various substances. Their chemical properties make them suitable for use in high-performance liquid chromatography and other analytical techniques .

Biochemistry

The biochemical applications of benzimidazole derivatives are vast. They are used to study enzyme inhibition, receptor binding, and other biochemical pathways. Their structural similarity to nucleotides allows them to interact with biopolymers, which is useful in understanding and manipulating biological systems .

Pharmacology

In pharmacology, benzimidazole derivatives are used to study drug interactions, enzyme kinetics, and drug metabolism. They are particularly useful in understanding the Michaelis-Menten kinetics of drug metabolism and can help in optimizing clinical efficacy and safety of therapeutic agents .

Chemical Synthesis

Benzimidazole derivatives are key intermediates in the synthesis of a wide range of organic compounds. They serve as building blocks in the construction of complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to interfere with riboflavin metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Benzimidazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antitubercular effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

Propiedades

IUPAC Name |

5,6-dimethoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-11-7-4-9(13-2)10(14-3)5-8(7)12-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXACZRAUVKJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354290 | |

| Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole | |

CAS RN |

51437-32-2 | |

| Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)

![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)